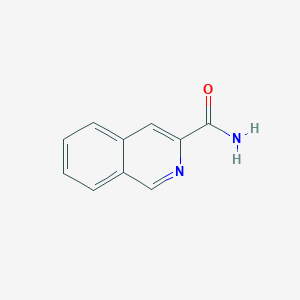

Isoquinoline-3-carboxamide

Description

BenchChem offers high-quality Isoquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSZSACCVDIWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565532 | |

| Record name | Isoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50458-77-0 | |

| Record name | Isoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Isoquinoline-3-carboxamide

Abstract

The isoquinoline-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, most notably potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Understanding the precise three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces within the crystalline state is paramount for rational drug design, polymorphism control, and optimizing physicochemical properties such as solubility and bioavailability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical steps and theoretical underpinnings of the crystal structure analysis of isoquinoline-3-carboxamide and its derivatives. We will explore the journey from chemical synthesis and crystal growth to the elucidation and interpretation of the final crystal structure, emphasizing the causality behind key experimental choices and the practical application of structural insights.

Introduction: The Significance of the Crystalline State

The isoquinoline core, a fusion of a benzene and a pyridine ring, is a structural motif found in many natural alkaloids and synthetic pharmaceuticals.[2] The addition of a carboxamide group at the 3-position creates a molecule with specific hydrogen bonding capabilities and electronic properties that are crucial for molecular recognition and biological activity. While 2D chemical diagrams are useful, they are a flat representation of a three-dimensional reality.

Crystal structure analysis, primarily through Single-Crystal X-ray Diffraction (SC-XRD), provides an unambiguous determination of the three-dimensional structure of a molecule.[3] This technique offers precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation. More importantly, it unveils the supramolecular assembly—how individual molecules interact and pack together in the solid state. These intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, govern the crystal's stability, melting point, solubility, and ultimately, its performance as an active pharmaceutical ingredient (API).[4][5]

From Synthesis to Single Crystal: The Foundational Stage

A successful crystal structure analysis begins long before the diffractometer. The first and most critical prerequisite is a high-quality single crystal. This necessitates a pure chemical sample and a carefully controlled crystallization process.

Synthesis of Isoquinoline-3-carboxamide

The synthesis of the isoquinoline-3-carboxamide core can be achieved through various established synthetic routes. A common approach involves the aromatization of precursor isoquinolones. For instance, isoquinolones can be treated with reagents like triflic anhydride in the presence of a base such as pyridine to yield the corresponding aromatized isoquinoline system.[6]

-

Expert Insight: The purity of the final compound is non-negotiable. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Therefore, rigorous purification, typically by column chromatography followed by recrystallization, is a mandatory step. The choice of solvents for purification should be carefully considered to remove both polar and non-polar impurities.

The Art and Science of Crystal Growth

Growing diffraction-quality single crystals (typically 0.1-0.3 mm in size) is often the most challenging step.[7] It is an empirical science that relies on creating a state of slow supersaturation, allowing molecules to organize themselves into a highly ordered lattice.

Common Crystallization Techniques for Organic Molecules:

-

Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is then loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over days or weeks.

-

Causality: As the solvent evaporates, the concentration of the solute gradually increases past the saturation point, promoting slow and orderly crystal growth rather than rapid precipitation.

-

-

Solvent Diffusion (Vapor or Liquid):

-

Vapor Diffusion: A solution of the compound in a good solvent is placed in a small open vial, which is then placed inside a larger sealed jar containing a volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

-

Liquid Diffusion: A concentrated solution is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.

-

Causality: Both diffusion methods ensure a very gradual change in solvent composition, providing the ideal conditions for a small number of crystal nuclei to form and grow large.

-

-

Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower in a refrigerator or freezer.

-

Causality: The solubility of most organic compounds decreases with temperature. Slow cooling reduces the solubility gradually, preventing the formation of a polycrystalline powder.

-

Core Methodology: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic structure of a crystalline solid.[3][8] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Principles of X-ray Diffraction

Crystals act as three-dimensional diffraction gratings for X-rays.[8] The regularly spaced atoms in the crystal lattice scatter the incident X-rays. When the scattered waves interfere constructively, they produce a diffracted beam of a specific intensity at a specific angle. This phenomenon is described by Bragg's Law:

nλ = 2d sin(θ)

Where:

-

n is an integer

-

λ is the wavelength of the X-rays

-

d is the spacing between crystal lattice planes

-

θ is the angle of diffraction

By systematically rotating the crystal and measuring the intensity and position of thousands of these diffracted "reflections," a complete map of the crystal's reciprocal lattice can be constructed.

Experimental and Data Processing Workflow

The workflow from crystal to final structure is a multi-step process that requires both sophisticated instrumentation and specialized software.

Caption: The workflow of Single-Crystal X-ray Diffraction analysis.

Detailed Experimental Protocol

-

Crystal Selection and Mounting: A suitable crystal, free of cracks and defects, is identified under a polarized light microscope. It is carefully picked up using a cryo-loop and coated in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.

-

Mounting and Cooling: The loop is mounted on a goniometer head on the diffractometer. A stream of cold nitrogen gas (typically at 100-150 K) is directed at the crystal.

-

Trustworthiness Check: Cooling the crystal is crucial. It minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher quality data, which is essential for a reliable structure determination.

-

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam (e.g., from a Cu or Mo source).[7] The goniometer rotates the crystal through a series of angles while a detector records the diffraction pattern as a series of images or "frames."

-

Data Integration and Reduction: Software is used to identify the diffraction spots on the frames, measure their intensities, and assign Miller indices (h,k,l) to each reflection. Corrections are applied for factors like absorption.[7]

-

Structure Solution: The primary challenge is solving the "phase problem." While intensities are measured, the phase information of the X-ray waves is lost. Programs like SHELXT use dual-space methods to generate an initial electron density map from the diffraction data.[7]

-

Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares procedures (e.g., with SHELXL).[7] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final model is validated using metrics like the R-factor (residual factor), which quantifies the goodness of fit. A low R-factor (typically < 5%) indicates a high-quality structure. The final output is a Crystallographic Information File (CIF).

Analysis of the Isoquinoline-3-carboxamide Crystal Structure

The CIF file contains a wealth of information. The analysis moves from the fundamental properties of the unit cell to the intricate details of molecular conformation and intermolecular packing.

Crystallographic Data Summary

Quantitative data from a crystallographic experiment is typically summarized in a standard table format. The following table presents hypothetical but realistic data for an isoquinoline-3-carboxamide derivative.

| Parameter | Value |

| Chemical Formula | C₁₀H₈N₂O |

| Formula Weight | 172.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 5.987(2) |

| c (Å) | 16.234(5) |

| α (°) | 90 |

| β (°) | 101.54(1) |

| γ (°) | 90 |

| Volume (ų) | 810.5(4) |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.412 |

| R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.118 |

| Goodness-of-Fit (S) | 1.05 |

This data is representative and not from a specific published structure of the parent compound.

Molecular Geometry and Supramolecular Interactions

The true power of crystal structure analysis lies in understanding the non-covalent interactions that dictate the crystal packing.[9] The isoquinoline-3-carboxamide scaffold possesses key functional groups that drive its supramolecular assembly.

Caption: Key interaction sites on the isoquinoline-3-carboxamide scaffold.

-

Hydrogen Bonding: The carboxamide group is a potent hydrogen bonding motif. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. In the crystal, this often leads to the formation of robust synthons, such as inversion dimers where two molecules are linked by a pair of N-H···O hydrogen bonds.[7] These interactions are highly directional and are primary drivers of the crystal packing.

-

π-π Stacking: The planar, electron-rich isoquinoline ring system facilitates π-π stacking interactions.[10] Molecules may arrange in offset stacks, maximizing attractive forces and contributing significantly to the overall lattice energy. The stacking distance is typically in the range of 3.3-3.8 Å.

-

C-H···π Interactions: Aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the electron-rich face of an adjacent isoquinoline ring. While weaker than classical hydrogen bonds, the cumulative effect of these interactions can be a significant factor in stabilizing the crystal structure.[7]

Application in Drug Development

Understanding the crystal structure is not merely an academic exercise; it is a cornerstone of modern drug development.

-

Structure-Activity Relationship (SAR): By co-crystallizing a lead compound like an isoquinoline-3-carboxamide derivative with its target protein (e.g., PARP), researchers can visualize the precise binding interactions. This allows for the rational design of new analogues with improved potency and selectivity.

-

Polymorph Screening: An API can often crystallize in multiple different forms, or polymorphs, each with its own unique crystal structure and physical properties (solubility, stability, melting point). Identifying and characterizing all possible polymorphs is a regulatory requirement and is critical for ensuring consistent product performance.

-

Crystal Engineering: With a deep understanding of the intermolecular interactions, scientists can engage in crystal engineering to design novel multi-component crystals (co-crystals) with improved properties. For example, co-crystallizing an API with a pharmaceutically acceptable co-former can dramatically improve its solubility and dissolution rate.[4]

Conclusion

The crystal structure analysis of isoquinoline-3-carboxamide provides indispensable insights that bridge the gap between its two-dimensional chemical formula and its three-dimensional reality in the solid state. The process, from meticulous synthesis and crystal growth to high-resolution X-ray diffraction analysis, reveals not only the precise molecular geometry but also the intricate network of non-covalent interactions that govern its physical properties. For researchers in drug discovery and development, these structural blueprints are essential tools for optimizing molecular design, controlling solid-state properties, and ultimately, engineering more effective and reliable pharmaceutical products.

References

-

Isoquinoline.pptx . Slideshare. Available at: [Link]

-

Mague, J. T., Bakhite, E. A., Mohamed, S. K., & Abdel-Hafez, S. H. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines . ACS Omega. Available at: [Link]

-

Kumar, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase . ResearchGate. Available at: [Link]

-

Crystal structures of the isoquinoline derivatives: (a) 3 a; (b) 3 d;... . ResearchGate. Available at: [Link]

-

Grathwol, C. W., et al. (2020). Crystal structure of benzo[h]quinoline-3-carboxamide . IUCrData. Available at: [Link]

-

Kruschel, L., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design . Molecules. Available at: [Link]

-

Kumar, S., et al. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase . PubMed. Available at: [Link]

-

Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name? . CrystEngComm. Available at: [Link]

-

Baklanov, M. A., et al. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates . Molecules. Available at: [Link]

-

Single-crystal X-ray Diffraction . Carleton College. Available at: [Link]

-

Zolotarev, P. N., & Vologzhanina, A. V. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge . Crystals. Available at: [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination . ACS Publications. Available at: [Link]

-

Gavezzotti, A. (2011). Intermolecular Interaction Energies in Molecular Crystals: Comparison and Agreement of Localized Møller–Plesset 2, Dispersion-Corrected Density Functional, and Classical Empirical Two-Body Calculations . The Journal of Physical Chemistry A. Available at: [Link]

-

Kruschel, L., et al. (2020). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics . Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Metrangolo, P., et al. (2018). Weak interactions in crystals: old concepts, new developments . IUCrJ. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rigaku.com [rigaku.com]

- 4. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. Weak interactions in crystals: old concepts, new developments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

"NMR and mass spectrometry data for isoquinoline-3-carboxamide"

CAS: 50458-77-0 | Formula: C₁₀H₈N₂O | MW: 172.18 g/mol

Executive Summary

Isoquinoline-3-carboxamide serves as a critical pharmacophore in medicinal chemistry, forming the structural core of potent bioactive agents such as PK11195 (a TSPO ligand) and FG-2216 (a HIF prolyl hydroxylase inhibitor). Its unique electronic properties, driven by the fusion of a pyridine ring with a benzene ring and the electron-withdrawing carboxamide group at the C-3 position, present specific analytical challenges and signatures.

This guide provides a definitive technical analysis of the molecule's spectral footprint. It moves beyond standard characterization to detail the anomalous gas-phase hydration observed in mass spectrometry and the specific deshielding patterns in NMR spectroscopy that distinguish the 3-isomer from its 1-isomer regio-analog.

Mass Spectrometry Profile

Core Technique: ESI-MS/MS (Positive Ion Mode)

The "Water Adduct" Anomaly

While most amides fragment via predictable neutral losses (e.g., ammonia, carbon monoxide), isoquinoline-3-carboxamides exhibit a rare gas-phase rearrangement that can lead to misidentification if not anticipated.

Research using high-resolution LTQ-Orbitrap MS has confirmed that protonated isoquinoline-3-carboxamides undergo a specific dissociation pathway involving reversible water adduct formation after initial fragmentation.

Mechanistic Pathway:

-

Precursor Ion:

at m/z 173. -

Primary Fragmentation: Loss of the amide nitrogen as ammonia (

, -17 u) or the entire amide group. -

Acylium Ion Formation: The resulting acylium ion is highly electrophilic.

-

Gas-Phase Hydration: Unlike standard fragmentation where water loss is common, this scaffold recruits residual water in the collision cell, leading to adduct ions (

u) that mimic the mass of carboxylic acid derivatives.

Fragmentation Workflow Diagram

The following logic flow illustrates the critical decision points in analyzing the MS/MS spectrum.

Experimental Protocol: MS Characterization

-

Solvent System: Methanol/Water (1:1) with 0.1% Formic Acid. Avoid acetonitrile if adduct formation complicates the low-mass region.

-

Ionization: Electrospray Ionization (ESI) in Positive mode.

-

Collision Energy: Ramp from 15 eV to 35 eV to observe the transition from the molecular ion to the acylium species.

-

Quality Control: Verify the absence of m/z 174 (hydrolysis product, carboxylic acid) in the blank to ensure the

u peak is indeed a gas-phase adduct and not a solution-phase impurity.

NMR Spectroscopy Data

Solvent: DMSO-d₆ (Preferred for solubility and amide proton visibility)

¹H NMR Assignment Strategy

The hallmark of the 3-substituted isoquinoline is the C-1 proton singlet . In 1-substituted isoquinolines, this highly deshielded singlet is absent. In the 3-carboxamide, the C-1 proton appears as a sharp singlet far downfield due to the combined deshielding of the adjacent ring nitrogen and the aromatic ring current.

Predicted Chemical Shifts (δ ppm in DMSO-d₆):

| Position | Type | Shift (δ) | Multiplicity | Mechanistic Insight |

| H-1 | Aromatic | 9.30 - 9.45 | Singlet (s) | Most deshielded proton; adjacent to ring Nitrogen (N-2). Diagnostic for 3-substitution. |

| H-4 | Aromatic | 8.50 - 8.60 | Singlet (s) | Beta to Nitrogen; deshielded by the C-3 carbonyl anisotropy. |

| NH₂ (a) | Amide | 8.10 - 8.30 | Broad (br s) | Hydrogen-bonded amide proton (anti). |

| H-8 | Aromatic | 8.05 - 8.15 | Doublet (d) | Perisubstituent effect; spatially close to N-2 lone pair. |

| H-5,6,7 | Aromatic | 7.70 - 7.90 | Multiplets (m) | Standard aromatic region; H-6 and H-7 often overlap. |

| NH₂ (b) | Amide | 7.60 - 7.70 | Broad (br s) | Non-hydrogen-bonded amide proton (syn). |

¹³C NMR Chemical Shifts

The carbon spectrum confirms the oxidation state of the carbonyl and the integrity of the heteroaromatic ring.

| Carbon | Shift (δ ppm) | Assignment Note |

| C=O | 166.0 - 168.0 | Amide carbonyl. Distinct from acid (approx. 169-172) or ester. |

| C-1 | 150.0 - 152.0 | C=N imine-like character; highly deshielded. |

| C-3 | 142.0 - 144.0 | Ipso carbon carrying the amide; shifts upfield slightly relative to C-1. |

| C-4a/8a | 125.0 - 137.0 | Quaternary bridgehead carbons. |

| C-4 to C-8 | 120.0 - 132.0 | Remaining aromatic methines. |

Comparative Validation

To validate the structure against its common regio-isomer (Isoquinoline-1-carboxamide), observe the aromatic region:

-

3-Carboxamide: Shows a distinct singlet at ~9.4 ppm (H-1).

-

1-Carboxamide: Lacks the 9.4 ppm singlet; the most downfield proton is typically H-3 (~8.6 ppm) or H-8.

Synthesis & Analysis Workflow

The synthesis typically proceeds via the Bischler-Napieralski or Pictet-Spengler cyclization followed by oxidation, or more recently, via Pd-catalyzed aminocarbonylation of 3-haloisoquinolines.

Integrated Workflow Diagram

This workflow ensures self-validating spectral acquisition, cross-referencing MS adduct data with NMR integration.

References

-

Unusual Mass Spectrometric Dissociation of Isoquinoline-3-carboxamides Source: American Chemical Society / PubMed Context: Defines the water-adduct mechanism in ESI-MS/MS specific to this scaffold.

-

Synthesis and Bioactivity of Quinoline/Isoquinoline-3-carboxamide Derivatives Source: MDPI / ResearchGate Context: Provides comparative synthetic routes (aminocarbonylation) and structural analogs for NMR correlation.

-

Isoquinoline-3-carboxamide Compound Summary Source: PubChem (NIH) Context: Chemical and physical property data (CID 14925627).[1]

-

NMR Chemical Shifts of Trace Impurities and Solvents Source: Organometallics / Sigma-Aldrich Context: Essential for distinguishing the broad amide protons from residual water or solvent peaks in DMSO-d₆.

Sources

Isoquinoline-3-Carboxamide Derivatives: Strategic Scaffold for Enzyme Inhibition and Mitochondrial Modulation

Topic: Isoquinoline-3-Carboxamide Derivatives as Enzyme Inhibitors and Functional Ligands Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Executive Summary

The isoquinoline-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to interrogate distinct biological spaces depending on its substitution pattern. While historically renowned as the core pharmacophore for TSPO (Translocator Protein) ligands (e.g., PK 11195 ), recent advancements have repositioned this scaffold as a potent template for inhibiting metalloenzymes, specifically HIF Prolyl Hydroxylases (HIF-PHDs) .

This guide provides a technical deep-dive into the structure-activity relationships (SAR), mechanistic pathways, and synthetic protocols necessary to exploit this scaffold. We contrast the lipophilic requirements for TSPO mitochondrial targeting against the chelation-driven requirements for HIF-PHD enzyme inhibition, providing a roadmap for dual-purpose library design.

Medicinal Chemistry & SAR: A Tale of Two Targets

The utility of the isoquinoline-3-carboxamide core bifurcates into two primary therapeutic axes based on the electronic and steric nature of the substituents at positions C1, C4, and the amide nitrogen.

The Pharmacophore Divergence

| Feature | Target A: TSPO Ligand (e.g., PK 11195) | Target B: HIF-PHD Inhibitor (e.g., FG-2216 analogs) |

| Primary Mechanism | Allosteric modulation of cholesterol transport | Competitive inhibition via active site iron chelation |

| C1 Substituent | Bulky Aryl (e.g., 2-chlorophenyl). Critical for hydrophobic pocket filling. | Small/Medium (e.g., H, Me, or small aryl). Steric bulk can hinder active site entry. |

| C4 Substituent | H (Unsubstituted). Planarity is preferred. | -OH (Hydroxyl) . Essential. Forms a bidentate chelate with the catalytic Fe(II). |

| Amide Nitrogen | Disubstituted (e.g., N-methyl-N-sec-butyl). High lipophilicity required for mitochondrial membrane penetration. | Monosubstituted (e.g., N-glycine). Often linked to an acidic moiety to mimic the 2-oxoglutarate co-substrate. |

| Key Interaction | Bidentate coordination of Fe(II) and H-bonding to Arg/Tyr residues. |

Structural Insight: The "Chelation Claw"

For enzyme inhibition (HIF-PHD), the 4-hydroxy-isoquinoline-3-carboxamide motif acts as a bioisostere of 2-oxoglutarate. The carbonyl oxygen of the amide and the hydroxyl group at C4 form a planar "claw" that coordinates the active site Iron (Fe2+), displacing the co-factor and locking the enzyme in an inactive state.

Technical Note: In TSPO ligands like PK 11195, the amide bond exists as a mixture of E and Z rotamers. NMR studies suggest the E-rotamer is the bioactive conformation, stabilized by the steric clash of the ortho-chlorophenyl group at C1.

Mechanism of Action

Pathway Visualization

The following diagram illustrates the divergent signaling pathways modulated by this scaffold: the stabilization of HIF-1

Figure 1: Dual mechanism of action. Left: Inhibition of PHD2 prevents HIF-1

Chemical Synthesis Strategy

To access diverse isoquinoline-3-carboxamide libraries, a modular approach is superior to the classical Bischler-Napieralski cyclization. The Suzuki-Miyaura / Amidation route allows for late-stage diversification of the crucial C1 and Amide regions.

Synthetic Workflow (DOT)

Figure 2: Divergent synthesis starting from methyl 2-iodobenzoate allows access to both 1-aryl derivatives (TSPO) and 4-hydroxy derivatives (PHD inhibitors).

Experimental Protocols

Protocol A: Chemical Synthesis of Core Scaffold

Objective: Synthesis of N,N-diethyl-1-phenylisoquinoline-3-carboxamide.

-

Cyclization: Dissolve methyl 2-iodobenzoate (1.0 eq) and methyl 2-acetamidoacrylate (1.2 eq) in DMF. Add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Ag₂CO₃ (2.0 eq). Heat at 100°C for 4 hours. Filter through Celite and purify via flash chromatography to obtain methyl 1-methylisoquinoline-3-carboxylate.

-

C1 Functionalization: To install the phenyl group (if not present via starting material), convert the 1-methyl/oxo group to 1-chloro using POCl₃ (reflux, 2h).

-

Suzuki Coupling: React 1-chloroisoquinoline derivative with phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2M aq) in Dioxane at 90°C overnight.

-

Amidation: Hydrolyze the ester (LiOH, THF/H₂O). React the crude acid with diethylamine (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. Stir at RT for 2h.

-

Validation: Confirm structure via ¹H NMR (distinct singlet for H4 around 8.0-8.5 ppm if unsubstituted) and LC-MS.

Protocol B: HIF-PHD2 Enzyme Inhibition Assay (Fluorescence Polarization)

Objective: Determine the IC₅₀ of isoquinoline derivatives against PHD2 using a fluorescently labeled HIF-1

Reagents:

-

Enzyme: Recombinant human PHD2 (catalytic domain).

-

Substrate: FAM-labeled HIF-1

peptide (residues 556–574). -

Co-factors: 2-oxoglutarate (2-OG), Ascorbate, Fe(NH₄)₂(SO₄)₂.

-

Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM KCl, 1.5 mM MgCl₂.

Procedure:

-

Preparation: Prepare a master mix containing PHD2 (final conc. 50 nM), Ascorbate (100 µM), and Fe(II) (10 µM) in assay buffer.

-

Inhibitor Addition: Dispense 1 µL of test compound (in DMSO) into a 384-well black plate (serial dilutions).

-

Reaction Start: Add 10 µL of Master Mix to the wells. Incubate for 10 min at RT to allow inhibitor binding.

-

Substrate Addition: Add 10 µL of substrate mix containing FAM-HIF peptide (50 nM) and 2-OG (10 µM).

-

Incubation: Incubate at 30°C for 60 minutes.

-

Detection: The reaction converts Proline to Hydroxyproline. Note: Direct FP detection of hydroxylation is difficult. A secondary detection using VBC protein (Von Hippel-Lindau) which binds specifically to hydroxy-HIF is required.

-

Add VBC Complex: Add excess VBC-GST fusion protein.

-

Read FP: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

-

Logic: Hydroxylated FAM-peptide binds VBC -> High Polarization. Inhibited enzyme -> Non-hydroxylated peptide -> No VBC binding -> Low Polarization.

-

-

Data Analysis: Plot FP (mP) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC₅₀.

References

-

PK 11195 Structure & Pharmacology Le Fur, G., et al. (1983). "Differentiation of peripheral and central benzodiazepine binding sites." 1

-

HIF Prolyl Hydroxylase Inhibitors (General Mechanism) Semenza, G. L. (2001). "HIF-1, O(2), and the 3 PHDs: how a transcription factor becomes an oxygen sensor." 2

-

Fluorescent Isoquinoline-Based PHD Inhibitors Schofield, C. J., et al. (2019).[3] "A Fluorescent Benzo[g]isoquinoline-Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging." 3

-

Synthesis of Isoquinoline Carboxamides (PK 11195 Analogs) Stevenson, et al. (2010). "PK 11195 derivatives: exploring the influence of amide and heterocyclic substitution." 4

-

TSPO Ligand SAR and Binding Modes Denora, N., et al. (2021). "An update into the medicinal chemistry of translocator protein (TSPO) ligands." 5

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Fluorescent Benzo[g]isoquinoline-Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PK 11195 derivatives: exploring the influence of amide and heterocyclic substitution on A147T TSPO discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An update into the medicinal chemistry of translocator protein (TSPO) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoquinoline-3-Carboxamide Scaffold: A Versatile Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of potent and selective modulators of a wide range of biological targets. This guide provides a comprehensive exploration of the therapeutic potential of this scaffold, delving into its synthesis, mechanisms of action, and applications in key disease areas. By synthesizing technical accuracy with field-proven insights, this document aims to serve as a valuable resource for professionals engaged in the pursuit of novel therapeutics.

The Architectural Significance of the Isoquinoline-3-Carboxamide Core

The isoquinoline-3-carboxamide moiety, characterized by a fused benzene and pyridine ring system with a carboxamide group at the 3-position, offers a unique combination of structural rigidity and synthetic tractability. This framework serves as an excellent foundation for the design of targeted therapies, allowing for precise modification of its physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. The inherent aromaticity and the presence of nitrogen and oxygen atoms facilitate a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions, making it a powerful pharmacophore for a diverse set of targets.

Therapeutic Applications and Mechanisms of Action

The broad therapeutic potential of the isoquinoline-3-carboxamide scaffold is evidenced by its activity in several key areas of drug discovery, including oncology, virology, and neurodegenerative diseases.

Oncology: Potent Inhibition of Poly(ADP-ribose) Polymerase (PARP)

A significant breakthrough in the application of the isoquinoline-3-carboxamide scaffold has been the development of potent inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes. PARP1 and PARP2 are crucial for the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are deficient in the homologous recombination repair of double-strand breaks, the inhibition of PARP leads to synthetic lethality, a state where the combination of two genetic defects results in cell death, while either defect alone is viable. This targeted approach has led to the approval of several PARP inhibitors for the treatment of various cancers, particularly those with BRCA mutations.

Derivatives of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide have been identified as a novel and promising chemotype for PARP inhibition. These compounds have demonstrated nanomolar inhibitory concentrations (IC50) against both PARP1 and PARP2.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The isoquinoline-3-carboxamide-based PARP inhibitors act as competitive inhibitors at the NAD+ binding site of the PARP enzyme. By occupying this site, they prevent the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of DNA repair proteins to the site of single-strand breaks. In BRCA-deficient cancer cells, these unrepaired single-strand breaks are converted into double-strand breaks during DNA replication. The inability to repair these double-strand breaks through homologous recombination ultimately leads to genomic instability and apoptotic cell death.

.[1][2] In addition to inhibiting the catalytic activity of PARP, some inhibitors also function by "trapping" the PARP enzyme on the DNA at the site of damage.[3][4] This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription, leading to cell death.[3][4]

Signaling Pathway: PARP Inhibition

Caption: Mechanism of action of isoquinoline-3-carboxamide-based PARP inhibitors.

Anti-inflammatory Effects: Modulation of the NF-κB Pathway

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response.[5][6] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[7][8] This frees NF-κB to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes.[8]

Certain isoquinoline-1-carboxamide derivatives have been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. For example, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) has been demonstrated to suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators in microglial cells.[5] This compound was found to inhibit the phosphorylation of IκB, thereby preventing the nuclear translocation of NF-κB.[5]

Signaling Pathway: NF-κB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by isoquinoline-1-carboxamide derivatives.

Antiviral Activity

The isoquinoline scaffold has a long history in the development of antiviral agents.[9][10] More recently, isoquinoline-3-carboxamide derivatives have demonstrated promising activity against a range of viruses, including influenza and coronaviruses.[11][12] The mechanism of action for these antiviral effects can vary depending on the specific derivative and the virus. Some compounds have been shown to inhibit viral polymerase activity, a crucial enzyme for viral replication.[11] Others may interfere with viral entry or other stages of the viral life cycle.[9] For instance, a screening of a chemical library identified an isoquinolone compound with potent activity against both influenza A and B viruses, with 50% effective concentrations (EC50s) in the range of 0.2 to 0.6 µM.[11] Further optimization of this hit compound led to derivatives with significantly reduced cytotoxicity while maintaining antiviral efficacy.[11]

Neurodegenerative Diseases

The complex pathophysiology of neurodegenerative diseases like Alzheimer's disease presents a significant challenge for drug discovery. The isoquinoline scaffold has been explored for its neuroprotective properties, and some derivatives have shown potential in preclinical models of these devastating disorders. The mechanisms underlying these effects are often multifactorial and can include the inhibition of enzymes like acetylcholinesterase, reduction of oxidative stress, and modulation of signaling pathways involved in neuroinflammation and neuronal survival. For example, the isoquinoline alkaloid dauricine has been shown to reduce Alzheimer's-like pathology in vitro by inhibiting amyloid-β accumulation and tau hyperphosphorylation. While research into isoquinoline-3-carboxamide derivatives for neurodegenerative diseases is still in its early stages, the inherent properties of the scaffold make it an attractive starting point for the design of novel neuroprotective agents.

Structure-Activity Relationship (SAR) and Drug Design

The therapeutic potential of the isoquinoline-3-carboxamide scaffold is intrinsically linked to the ability to systematically modify its structure to enhance potency and selectivity for a given biological target. Structure-activity relationship (SAR) studies are therefore crucial in guiding the drug design process.

SAR in PARP Inhibitors

For the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide class of PARP inhibitors, SAR studies have revealed several key insights. The nature of the substituent on the carboxamide nitrogen plays a critical role in determining potency. Furthermore, substitutions on the isoquinoline ring system can be used to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability, without compromising its inhibitory activity.

| Compound | R1 | R2 | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| 3l | H | 4-piperidinyl | 156 | 70.1 |

| 3af | F | 4-piperidinyl | 26.4 | 18.3 |

| 3aj | F | N,N-diethylamino | >1000 | 230 |

| Olaparib | - | - | 5 | 1 |

Data compiled from published literature.

SAR in Antiviral Agents

In the development of isoquinoline-based antiviral agents, SAR studies have been instrumental in identifying derivatives with improved therapeutic indices. For a series of isoquinolone derivatives targeting influenza virus, modifications to the substituents on the phenyl ring at the 3-position and on the isoquinoline core were explored. These studies led to the discovery of compounds with significantly lower cytotoxicity compared to the initial hit compound, while retaining potent antiviral activity.[11]

| Compound | R3 | R6 | EC50 (µM) vs. Influenza A (PR8) | CC50 (µM) in MDCK cells |

| 1 | H | H | 0.2-0.6 | 39.0 |

| 17 | H | OCH3 | 5.8-36.8 | 109.0 |

| 21 | CH3 | H | 9.9-18.5 | >300 |

Data adapted from a study on isoquinolone derivatives against influenza viruses.[11]

Experimental Protocols

To facilitate further research and development of the isoquinoline-3-carboxamide scaffold, this section provides detailed, step-by-step methodologies for key synthetic and biological evaluation procedures.

Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides

The synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides can be achieved through a multi-step process, often starting from homophthalic anhydrides. A representative protocol is outlined below.

Workflow: Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides

Caption: General synthetic workflow for 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.

Step 1: Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic Acid

-

To a solution of homophthalic anhydride in a suitable solvent (e.g., toluene), add an appropriate amine and aldehyde.

-

Heat the reaction mixture to reflux for a specified period (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid.

Step 2: Amide Coupling to form 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide

-

Dissolve the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid in an appropriate solvent (e.g., dichloromethane or N,N-dimethylformamide).

-

Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as DIPEA (N,N-Diisopropylethylamine).

-

Add the desired amine to the reaction mixture.

-

Stir the reaction at room temperature for a specified period (e.g., 2-16 hours), monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to afford the final 1-oxo-3,4-dihydroisoquinoline-4-carboxamide.

In Vitro PARP1 Inhibition Assay (Colorimetric)

The inhibitory activity of the synthesized compounds against PARP1 can be determined using a colorimetric assay.

-

Coat a 96-well plate with histone proteins and incubate overnight.

-

Wash the plate to remove unbound histones.

-

Prepare a reaction mixture containing the PARP1 enzyme, activated DNA, and the test compound at various concentrations.

-

Add a biotinylated NAD+ substrate to initiate the PARP reaction and incubate.

-

Stop the reaction and wash the plate.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the plate and add a colorimetric HRP substrate.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

In Vitro Antiviral Plaque Reduction Assay

The antiviral activity of compounds can be assessed using a plaque reduction assay.

-

Seed susceptible host cells in 6-well plates and grow to confluency.

-

Prepare serial dilutions of the test compound.

-

Infect the cell monolayers with a known titer of the virus in the presence of the test compound dilutions or a vehicle control.

-

After an adsorption period, remove the virus inoculum and overlay the cells with a medium containing the test compound and a gelling agent (e.g., agarose or methylcellulose).

-

Incubate the plates for a period sufficient for plaque formation.

-

Fix and stain the cells (e.g., with crystal violet).

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control and determine the EC50 value.

Conclusion and Future Directions

The isoquinoline-3-carboxamide scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents. Its success in yielding potent PARP inhibitors for cancer therapy is a testament to its versatility and drug-like properties. The emerging data on its anti-inflammatory, antiviral, and neuroprotective activities further underscore its broad therapeutic potential.

Future research in this area should continue to explore the vast chemical space around the isoquinoline-3-carboxamide core. The application of modern drug design strategies, such as structure-based design and computational modeling, will be instrumental in the rational design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles. Furthermore, a deeper understanding of the mechanisms of action of these compounds in different disease contexts will be crucial for their successful clinical translation. The continued investigation of this remarkable scaffold holds great promise for the development of innovative medicines to address unmet medical needs.

References

-

Bryant, H. E., et al. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase. Nature, 434(7035), 913–917. [Link]

-

Fong, P. C., et al. (2009). Inhibition of Poly(ADP-Ribose) Polymerase in Tumors from BRCA Mutation Carriers. New England Journal of Medicine, 361(2), 123–134. [Link]

-

Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599. [Link]

-

Kim, D., et al. (2020). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. International Journal of Molecular Sciences, 21(7), 2345. [Link]

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

-

Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17. [Link]

-

Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]

-

Breij, E. C., et al. (2014). An in vitro assay for measuring the comparative efficacy of PARP inhibitors in the context of BRCA1-deficiency. BMC Cancer, 14, 977. [Link]

-

Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-kappaB signaling. Cell, 132(3), 344–362. [Link]

-

Thoms, J. A., et al. (2015). A chemical screen identifies isoquinoline-3-carboxamides as potent, cell-active inhibitors of the p53-MDM2 interaction. ACS Chemical Biology, 10(6), 1534–1540. [Link]

-

Zha, W., et al. (2021). Discovery of Novel Isoquinoline-3-carboxamide Derivatives as Potent and Orally Bioavailable Inhibitors of USP7. Journal of Medicinal Chemistry, 64(15), 11219–11241. [Link]

-

De Clercq, E. (2009). Anti-HIV drugs: 25 years and still counting. Medicinal Research Reviews, 29(4), 549–583. [Link]

-

Zhang, H. Y., & Tang, X. C. (2007). Neuroprotective effects of huperzine A: new therapeutic agents for Alzheimer's disease. Acta Pharmacologica Sinica, 28(1), 7–13. [Link]

-

Buckwold, V. E., et al. (2004). Antiviral activity of the isoquinoline alkaloid berberine against herpes simplex virus type 1 and type 2 in vitro. Antiviral Research, 63(3), 153–158. [Link]

-

Choi, J. S., et al. (2012). Neuroprotective effects of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) against MPP+-induced neurotoxicity in SH-SY5Y cells. Neuroscience Letters, 521(2), 113–118. [Link]

-

Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]

-

Kim, H., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Pharmaceuticals, 14(7), 650. [Link]

-

Wang, G., et al. (2018). The Isoquinoline Alkaloid Dauricine Targets Multiple Molecular Pathways to Ameliorate Alzheimer-Like Pathological Changes In Vitro. Oxidative Medicine and Cellular Longevity, 2018, 2025914. [Link]

-

Wu, C., et al. (2020). Discovery of Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Viruses, 12(11), 1332. [Link]

Sources

- 1. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Isoquinoline Alkaloid Dauricine Targets Multiple Molecular Pathways to Ameliorate Alzheimer-Like Pathological Changes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Isoquinoline-3-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of the Isoquinoline-3-Carboxamide Scaffold

The isoquinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have garnered significant attention in drug discovery for their potential as anticancer, anti-inflammatory, antibacterial, and neuroprotective agents.[1][2][3] Their diverse therapeutic potential stems from their ability to interact with a variety of biological targets, including enzymes like kinases and polymerases, as well as receptors and ion channels.[4][5] High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large libraries of isoquinoline-3-carboxamide derivatives to identify novel modulators of specific biological pathways.[6] This document provides a detailed guide to designing and implementing HTS campaigns for this important class of compounds.

Strategic Considerations for HTS Campaign Design

A successful HTS campaign begins with careful planning and assay design. The choice of assay format is paramount and is dictated by the biological target and the desired outcome of the screen. Key considerations include:

-

Target Identification: The first step is to clearly define the biological target, which could be a purified enzyme, a receptor, or a specific cellular pathway.[4]

-

Assay Principle: The chosen assay should be robust, reproducible, and amenable to automation. Common HTS methodologies include biochemical assays, cell-based assays, and reporter gene assays.[6]

-

Library Selection: The chemical library should be of high quality and possess structural diversity to maximize the chances of identifying novel hits.[7]

-

Assay Validation: Prior to full-scale screening, the assay must be rigorously validated to ensure its performance meets acceptable statistical criteria, such as the Z'-factor. A Z'-factor greater than 0.5 is generally considered indicative of a high-quality assay.[8]

HTS Workflow: From Primary Screen to Hit Confirmation

The HTS process is a multi-step workflow designed to efficiently identify and validate promising compounds.

Figure 1: A generalized workflow for a high-throughput screening campaign.

Recommended HTS Methodologies for Isoquinoline-3-Carboxamide Derivatives

The choice of HTS methodology will depend on the specific biological target of interest. Below are detailed protocols for three widely applicable and robust assay formats.

1. Biochemical Assays: Fluorescence Polarization (FP) for Kinase Inhibition

Principle: Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[9] It is particularly well-suited for identifying inhibitors of enzymes like kinases. The assay measures the change in the polarization of fluorescently labeled light upon binding of a small, fluorescently labeled ligand (tracer) to a larger protein. When the tracer is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to the protein, its tumbling is restricted, leading to an increase in polarization. A test compound that inhibits this interaction will displace the tracer, causing a decrease in polarization.[10]

Application: This protocol describes an FP-based assay to screen for inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a key player in the DNA damage response (DDR) pathway that has been a target for quinoline-3-carboxamide derivatives.[5]

Protocol: ATM Kinase Inhibition FP Assay

-

Reagent Preparation:

-

Prepare assay buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

-

Prepare a stock solution of a fluorescently labeled ATP competitive tracer (e.g., a Bodipy-TMR labeled ATP analog).

-

Prepare a stock solution of recombinant human ATM kinase.

-

Prepare a compound plate by dispensing isoquinoline-3-carboxamide derivatives into a 384-well plate.[11]

-

-

Assay Procedure:

-

Add 5 µL of assay buffer to all wells.

-

Add 50 nL of compound solution (typically 10 µM final concentration) or DMSO (control) to the appropriate wells.[8]

-

Add 5 µL of ATM kinase solution (final concentration optimized for a significant polarization window).

-

Incubate for 15 minutes at room temperature.

-

Add 10 µL of the fluorescent tracer solution (final concentration at its Kd for ATM).

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters.

-

Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (no enzyme) controls.

-

Hits are typically defined as compounds that exhibit inhibition greater than three standard deviations from the mean of the negative controls.

-

Data Presentation: Representative FP Assay Parameters

| Parameter | Value |

| Plate Format | 384-well, black, low-volume |

| Final Assay Volume | 20 µL |

| Final Compound Conc. | 10 µM |

| Final DMSO Conc. | 0.1% |

| ATM Kinase Conc. | 5 nM (example) |

| Fluorescent Tracer Conc. | 2 nM (example) |

| Incubation Time | 1 hour |

| Z'-factor | > 0.7 |

2. Cell-Based Assays: High-Content Screening (HCS) for Cytotoxicity and Apoptosis

Principle: High-Content Screening (HCS) combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic changes in cells treated with test compounds. This approach is invaluable for assessing the cytotoxic and apoptotic effects of isoquinoline-3-carboxamide derivatives in a physiologically relevant context.

Application: This protocol outlines an HCS assay to evaluate the ability of isoquinoline-3-carboxamide derivatives to induce cytotoxicity in cancer cell lines, a known activity for this class of compounds.[5]

Protocol: HCS Cytotoxicity Assay

-

Cell Culture and Plating:

-

Culture a relevant cancer cell line (e.g., HCT116, MDA-MB-468) under standard conditions.[5]

-

Seed cells into 384-well, clear-bottom imaging plates at an optimized density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a range of concentrations of the isoquinoline-3-carboxamide derivatives. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

-

Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

-

-

Cell Staining:

-

Add a cocktail of fluorescent dyes to simultaneously stain for multiple cellular features. A common combination includes:

-

Hoechst 33342: Stains the nuclei of all cells (live and dead).

-

Propidium Iodide (PI): Stains the nuclei of dead cells with compromised membranes.

-

Annexin V-FITC: Binds to phosphatidylserine on the outer leaflet of apoptotic cells.

-

-

-

Image Acquisition and Analysis:

-

Acquire images using an automated high-content imaging system.

-

Use image analysis software to segment and identify individual cells and quantify various parameters, such as:

-

Total cell count (from Hoechst staining).

-

Dead cell count (from PI staining).

-

Apoptotic cell count (from Annexin V-FITC staining).

-

Nuclear morphology (e.g., condensation, fragmentation).

-

-

Data Presentation: Key HCS Readouts for Cytotoxicity

| Parameter | Description |

| Cell Viability (%) | (Live Cell Count / Total Cell Count) x 100 |

| Cytotoxicity (%) | (Dead Cell Count / Total Cell Count) x 100 |

| Apoptosis (%) | (Apoptotic Cell Count / Total Cell Count) x 100 |

| IC50 | Concentration of compound that reduces cell viability by 50% |

3. Proximity-Based Assays: AlphaScreen for Protein-Protein Interaction Inhibition

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology used to study biomolecular interactions.[12] It relies on the interaction of two different bead types: a Donor bead and an Acceptor bead. When a biological interaction brings the beads into close proximity (within ~200 nm), a cascade of chemical reactions is initiated upon excitation of the Donor bead, leading to a luminescent signal from the Acceptor bead.[13][14] Compounds that disrupt the interaction will prevent this signal generation.

Application: This protocol details an AlphaScreen assay to identify inhibitors of the interaction between two proteins, a common mechanism of action for bioactive compounds. This is a versatile platform that can be adapted for various targets relevant to isoquinoline-3-carboxamide derivatives.

Protocol: Protein-Protein Interaction AlphaScreen Assay

-

Reagent Preparation:

-

Prepare AlphaScreen assay buffer (e.g., 100 mM Tris pH 8.0, 0.01% Tween-20).

-

Prepare biotinylated "Protein A" and GST-tagged "Protein B".

-

Prepare Streptavidin-coated Donor beads and Anti-GST-coated Acceptor beads.

-

Prepare a compound plate with the isoquinoline-3-carboxamide library.

-

-

Assay Procedure:

-

Add 5 µL of biotinylated Protein A to all wells of a 384-well ProxiPlate.

-

Add 50 nL of compound solution or DMSO.

-

Add 5 µL of GST-tagged Protein B.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of a pre-mixed solution of Streptavidin-Donor and Anti-GST-Acceptor beads.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (no Protein A or B) controls.

-

Identify hits based on a predefined inhibition threshold.

-

Data Presentation: Typical AlphaScreen Assay Parameters

| Parameter | Value |

| Plate Format | 384-well ProxiPlate |

| Final Assay Volume | 20 µL |

| Protein A Conc. | 10 nM (example) |

| Protein B Conc. | 10 nM (example) |

| Donor/Acceptor Bead Conc. | 20 µg/mL (example) |

| Incubation Time (final) | 1 hour |

| Z'-factor | > 0.6 |

Self-Validating Systems and Data Interpretation

A crucial aspect of HTS is the inclusion of controls to ensure data quality and aid in the identification of false positives.

Figure 2: A flowchart illustrating the hit validation process.

-

Counter-screens are designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds in FP assays).

-

Orthogonal assays employ a different detection technology to confirm the biological activity of the hits, thereby increasing confidence in the results.[7]

-

Dose-response studies are essential to determine the potency (IC50 or EC50) of the confirmed hits and to establish a preliminary structure-activity relationship (SAR).[8]

Conclusion

High-throughput screening is an indispensable tool in the quest for novel therapeutics based on the isoquinoline-3-carboxamide scaffold. By carefully selecting the appropriate assay methodology, rigorously validating the screening platform, and implementing a thoughtful hit confirmation strategy, researchers can efficiently identify promising lead compounds for further development. The protocols and guidelines presented in this document provide a solid foundation for initiating and executing successful HTS campaigns targeting this versatile chemical class.

References

-

News-Medical. (2018, November 1). High-throughput Screening Using Small Molecule Libraries. Retrieved from [Link]

-

MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]

-

Eurofins. (2024, May 11). High-Throughput Screening for Discovery of Novel Solid Forms. Retrieved from [Link]

- Cao, H., et al. (2015). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. In Retinal Degenerative Diseases (pp. 509-516). Springer, Cham.

-

Clariant. (2017, September 15). High Throughput Screening (HTS/HTE) Method Explained [Video]. YouTube. [Link]

- Hall, M. D., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.

- Zhang, X., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. European Journal of Medicinal Chemistry, 258, 115582.

- Zhang, J. H., et al. (2007). A high-throughput AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1. Analytical biochemistry, 367(2), 145–155.

- Xia, S., et al. (2021). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv.

- Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & medicinal chemistry, 27(10), 2005–2017.

- Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current topics in medicinal chemistry, 20(23), 2070–2079.

- Ali, I., et al. (2022). Green Synthesis of Oxoquinoline-1(2H)

- Jones, G. L., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochem, 2(1), 1-14.

- Abbott. (2009). HTS Identification and Optimization of Heterocyclic Carboxamide Agonists.

- Abuelizz, H. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal, 11(1), 103.

- Ali, S., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(16), 4991.

- Belloli, S., et al. (2004). Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration.

-

National Center for Biotechnology Information. (n.d.). Isoquinoline-3-carboxamide. PubChem Compound Database. Retrieved from [Link]

- Kenyhercz, T. M., & Kissinger, P. T. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of pharmaceutical sciences, 67(1), 112–113.

- Eglen, R. M., et al. (2008). AlphaScreen-based assays: ultra-high-throughput screening for small-molecule inhibitors of challenging enzymes and protein-protein interactions. Current chemical genomics, 1, 2–10.

- Murai, J., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Molecular cancer therapeutics, 13(4), 865–876.

- Hall, M. D., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.

- Murai, J., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Molecular cancer therapeutics, 13(4), 865–876.

- Auld, D. S., et al. (2013). Selecting, acquiring, and using small molecule libraries for high-throughput screening. Current protocols in chemical biology, 5(4), 235–259.

- Pilie, P. G., et al. (2019). PARP inhibitors: extending benefit beyond BRCA. Clinical cancer research, 25(13), 3759-3771.

- Gasparian, A. V., et al. (2010). The Use of AlphaScreen Technology in HTS: Current Status. The Open Conference Proceedings Journal, 1(1), 34-40.

- Beylinson, A. G., et al. (2026). Development of a fluorescence polarization immunoassay with new tracers to identify some antibiotics and anti-inflammatory drugs. International Journal of New Chemistry, 13(2), 254-268.

- Gasparian, A. V., et al. (2013). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Journal of visualized experiments : JoVE, (75), e50212.

- Rais, R., et al. (2013). Development of a high-throughput fluorescence polarization assay to identify novel ligands of glutamate carboxypeptidase II. Journal of biomolecular screening, 18(1), 103–110.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. High throughput screening (HTS). Biological screening. [chemdiv.com]

- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page not available | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Use of AlphaScreen Technology in HTS: Current Status [benthamopen.com]

Application Note: A Guide to Cell-Based Assay Protocols for the Evaluation of Isoquinoline-3-Carboxamide Derivatives

Introduction

The isoquinoline-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] A prominent class of molecules within this family are potent inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes.[4][5] PARP1 and PARP2 are critical enzymes in the DNA single-strand break repair pathway, and their inhibition has become a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA mutations).[5][6][7]

Section 1: Foundational Assays - Assessing General Cellular Effects

The initial characterization of any new compound involves determining its impact on overall cell health. These assays establish the concentration range at which the compound elicits a biological effect, typically measured as a half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).

Principle of Foundational Assays

The first step is to assess a compound's effect on cell viability and cytotoxicity.

-

Cell Viability Assays measure parameters associated with metabolically active, healthy cells. A decrease in signal indicates a reduction in viable cell number, which could be due to cell death or inhibition of proliferation. The quantitation of ATP is a key indicator of metabolically active cells.[8]

-

Cytotoxicity Assays measure markers of cell death, such as the loss of membrane integrity. An increase in signal directly indicates cell lysis.

Running these assays in parallel provides a more complete picture. For example, a compound might halt cell proliferation (low viability signal) without causing immediate cell death (low cytotoxicity signal).

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", margin="0.2,0.1"]; edge [arrowhead=vee];

} caption: "Workflow for initial compound screening."

Protocol 1: Cell Viability using ATP Quantification (Luminescence)

This protocol utilizes the Promega CellTiter-Glo® Luminescent Cell Viability Assay, a homogenous "add-mix-measure" method that quantifies ATP, an indicator of metabolically active cells.[8][9]

-

Materials:

-

CellTiter-Glo® Reagent (Promega, Cat. #G7570 or similar).[10]

-

Opaque-walled 96-well or 384-well plates suitable for luminescence.

-

Cultured cells in appropriate growth medium.

-

Isoquinoline-3-carboxamide compounds, dissolved in DMSO.

-

Multichannel pipette or automated liquid handler.

-

Plate shaker.

-

Luminometer.

-

-

Step-by-Step Procedure:

-

Cell Seeding: Seed cells into an opaque-walled multiwell plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of the isoquinoline-3-carboxamide compounds in culture medium. Add the diluted compounds to the experimental wells. Include "vehicle control" wells (medium with DMSO, final concentration ≤0.5%) and "no-cell" background control wells (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it and the lyophilized Substrate to room temperature. Reconstitute the reagent by transferring the buffer into the substrate bottle.[10]

-

Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9][10]

-

Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]

-

Measurement: Record luminescence using a plate luminometer with an integration time of 0.25–1 second per well.[11]

-

-

Data Analysis & Trustworthiness:

-

Subtract the average background luminescence (no-cell wells) from all other measurements.

-

Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).

-

Plot % Viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

-

| Parameter | Example Data | Interpretation |

| Vehicle Control RLU | 850,000 | Represents 100% cell viability. |

| Background RLU | 150 | Intrinsic signal of reagent and media. |

| IC₅₀ Value | 50 nM | Concentration for 50% viability reduction. |

| Curve Hill Slope | -1.2 | Steepness of the dose-response. |

Section 2: Mechanistic Assays - Elucidating the Mode of Action

Once a compound demonstrates activity, the next critical step is to understand how it affects the cells. Since PARP inhibitors often induce apoptosis in susceptible cancer cells, quantifying this process is a logical next step.

Principle of Apoptosis Assays

Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key executioner caspases. Measuring their activity provides a direct, mechanistic readout of apoptosis induction.[12]

dot graph { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=ellipse, style=filled]; edge [arrowhead=vee];

} caption: "Simplified PARP inhibitor-induced apoptosis pathway."

Protocol 2: Apoptosis using Caspase-3/7 Activity (Luminescence)

This protocol uses the Promega Caspase-Glo® 3/7 Assay, which measures Caspase-3/7 activities. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active Caspase-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal.[12][13]

-

Materials:

-

Step-by-Step Procedure:

-

Seeding and Treatment: Follow steps 1-3 from Protocol 1. The incubation time for apoptosis assays is often shorter (e.g., 24-48 hours). Include a known apoptosis inducer like Staurosporine as a positive control.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Execution: Equilibrate the plate to room temperature for ~30 minutes.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mixing: Gently mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

-

Incubation: Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal generation.[13]

-

Measurement: Record luminescence using a plate luminometer.

-

-

Data Analysis & Trustworthiness:

-

Data is typically presented as Fold Change in luminescence over the vehicle control.

-

A dose-dependent increase in the luminescent signal indicates apoptosis induction.

-

Comparing the signal to the positive control helps validate the assay's performance.

-